Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide
Brand Name: Vulcanchem
CAS No.: 65427-84-1
VCID: VC18444323
InChI: InChI=1S/C16H15N5O4/c22-20(23)16-14(7-6-13-15(16)17-25-21(13)24)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2
SMILES:
Molecular Formula: C16H15N5O4
Molecular Weight: 341.32 g/mol

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide

CAS No.: 65427-84-1

Cat. No.: VC18444323

Molecular Formula: C16H15N5O4

Molecular Weight: 341.32 g/mol

* For research use only. Not for human or veterinary use.

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide - 65427-84-1

Specification

CAS No. 65427-84-1
Molecular Formula C16H15N5O4
Molecular Weight 341.32 g/mol
IUPAC Name 4-nitro-1-oxido-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazol-1-ium
Standard InChI InChI=1S/C16H15N5O4/c22-20(23)16-14(7-6-13-15(16)17-25-21(13)24)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2
Standard InChI Key GXTLTVQBVDAYDT-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C3=C(C4=NO[N+](=C4C=C3)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide is C₁₆H₁₅N₅O₄, with a molecular weight of 341.32 g/mol . Its IUPAC name, 4-nitro-1-oxido-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazol-1-ium, reflects the compound’s intricate substituent arrangement. The benzofurazan core consists of a fused benzene and furazan ring (1,2,5-oxadiazole), while the piperazine moiety introduces a nitrogen-rich heterocycle that enhances molecular complexity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number65427-84-1
Molecular FormulaC₁₆H₁₅N₅O₄
Molecular Weight341.32 g/mol
IUPAC Name4-nitro-1-oxido-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazol-1-ium
SMILES NotationC1CN(CCN1C2=CC=CC=C2)C3=C(C4=NON+[O-])N+[O-]

Structural Features and Electronic Properties

The compound’s structure integrates three critical functional groups:

  • Nitro Group (NO₂): Positioned at C-4, this electron-withdrawing group polarizes the benzofurazan ring, enhancing electrophilic reactivity.

  • Piperazinyl-Phenyl Substituent: The N-4 phenylpiperazine group introduces steric bulk and basicity, potentially influencing solubility and receptor interactions.

  • Oxide Functionalization: The 1-oxide moiety modifies electron distribution across the furazan ring, affecting redox properties .

The interplay of these groups creates a molecule with significant dipole moments and hydrogen-bonding capacity, as evidenced by its computed InChIKey (GXTLTVQBVDAYDT-UHFFFAOYSA-N) .

Mutagenic and Toxicological Profile

Mutagenicity in Bacterial Systems

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide has demonstrated mutagenic activity in Salmonella typhimurium assays. At a dose of 50 µg/well, it induced frameshift mutations in strain TA98, with a mutagenicity index (MI) ≥ 2 . This aligns with the behavior of nitroaromatic compounds, where nitro groups often act as pro-mutagens following enzymatic reduction to reactive intermediates .

Table 2: Mutagenicity Data

Test SystemDoseResult (MI)Reference
Salmonella typhimurium TA9850 µg/wellPositive

Mechanistic Insights

The mutagenicity likely stems from the nitro group’s reduction to hydroxylamine or nitrenium ions, which form DNA adducts. Comparative studies on nitroimidazoles suggest that substituent positioning (e.g., nitro at C-4 vs. C-5) modulates genotoxic outcomes . For this compound, the C-4 nitro group and piperazinyl side chain may synergistically enhance DNA intercalation or alkylation potential.

Physicochemical Properties

Spectroscopic Characteristics

  • UV-Vis Absorption: The conjugated benzofurazan system likely exhibits strong absorbance in the 300–400 nm range.

  • NMR Signatures: Aromatic protons on the benzofurazan and phenyl rings would appear as complex multiplets in the δ 7.0–8.5 ppm region, while piperazine methylenes resonate near δ 2.5–3.5 ppm .

Research Applications and Implications

Toxicological Studies

As a confirmed mutagen, this compound serves as a model for studying:

  • Structure-activity relationships (SAR) of nitroaromatic mutagens.

  • Metabolic activation pathways involving nitroreductases.

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